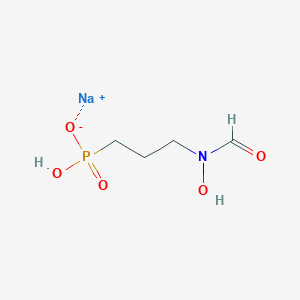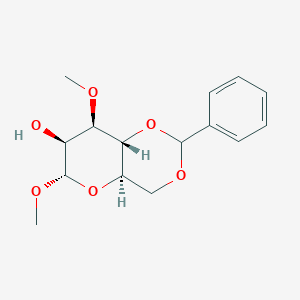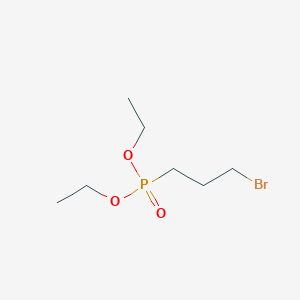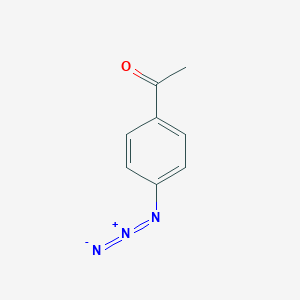
1-(4-Azidophenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Azidophenyl)ethanone often involves reactions such as cyclization and azidation. For example, an unexpected cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) has been developed, leading to 2-aminobenzofuran-3(2H)-one derivatives under mild conditions (Meng et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-(4-Azidophenyl)ethanone reveals insights into their geometrical parameters, vibrational frequencies, and stability. Studies using FT-IR, NBO, HOMO-LUMO, and MEP analysis have investigated the molecular structure, confirming the geometrical parameters and the stability arising from hyper-conjugative interactions and charge delocalization (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Azidophenyl)ethanone derivatives are diverse, including cyclization reactions that yield complex structures with potential biological activity. The electrochemical characterization of azo dyes derived from ethanone compounds has been achieved, indicating the electrochemical behavior and electrocatalytic effects of such compounds (Surucu et al., 2016).
Physical Properties Analysis
The crystallographic identification and analysis of by-products in reactions aiming to synthesize biphenyls related to 1-(4-Azidophenyl)ethanone have contributed to understanding the physical properties of these compounds. Crystallographic analysis has been used to successfully identify unexpected by-products, providing insights into their supramolecular architecture and interactions (Manzano et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-(4-Azidophenyl)ethanone and its derivatives can be understood through studies on their synthesis, molecular structure, and reactivity. The synthesis of mono- and disubstituted derivatives via Mannich reaction under microwave-assisted conditions highlights the reactivity and versatility of compounds related to 1-(4-Azidophenyl)ethanone (Aljohani et al., 2019).
Applications De Recherche Scientifique
Electrocatalytic Properties and Dye Applications : A novel synthesized azo dye, namely (E)-1-(4-((4-(phenylamino)phenyl)diazenyl)phenyl)ethanone (DPA), derived from 1-(4-Azidophenyl)ethanone, shows promising electrocatalytic properties. This suggests its potential use in environmentally friendly dyes (Surucu, Abaci, & Seferoğlu, 2016).
Detection of Pesticides : A modified pencil graphite electrode, which incorporates reduced graphene oxide and the azo dye derived from 1-(4-Azidophenyl)ethanone, has been effective in detecting fenitrothion in tomato samples. This method offers a promising approach for analyzing organophosphorus pesticides (Surucu, Bolat, & Abaci, 2017).
Synthesis of 2-Aminobenzofuran-3(2H)-one Derivatives : The cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates, catalyzed by 4-dimethylaminopyridine (DMAP), produces 2-aminobenzofuran-3(2H)-one derivatives. This reaction demonstrates the chemical versatility of 1-(4-Azidophenyl)ethanone derivatives (Meng, Ge, Yang, & Wang, 2011).
Photosensitizers in Cancer Therapy : Aza-BODIPYs with naphthyl groups, which can be derived from compounds like 1-(4-Azidophenyl)ethanone, show potential as singlet oxygen generation photosensitizers. They exhibit a 2.0-fold enhancement in this capacity compared to methylene blue, suggesting applications in cancer therapy (Jiang et al., 2015).
Cytotoxic Studies and Docking Studies : Compounds synthesized from 1-(4-Azidophenyl)ethanone, such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, have been shown to have good yields, low cytotoxicity, and potential for biological applications, based on spectroscopic characterization, Hirshfeld surface analysis, and docking studies (Govindhan et al., 2017).
Synthesis of Pharmaceutical Compounds : Novel methods for synthesizing 2-(N,N-disubstituted)aminoquinolines and 2-dimethylaminoquinoline derivatives from arylazidoketones, like 1-(4-Azidophenyl)ethanone, have been developed. These methods provide new pathways for preparing pharmaceuticals (Amaresh & Perumal, 1998).
Inhibition of Heme Oxygenases : Derivatives of 1-(4-Azidophenyl)ethanone, such as 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones, have been identified as selective inhibitors of heme oxygenases. This finding has potential applications in drug discovery and pharmacological research (Roman et al., 2010).
Safety And Hazards
The safety and hazards associated with 1-(4-Azidophenyl)ethanone are not explicitly mentioned in the search results.
Orientations Futures
The future directions of 1-(4-Azidophenyl)ethanone are not explicitly mentioned in the search results. However, given its role as an important intermediate in the synthesis of various heterocyclic systems, it can be inferred that further research and development in this area could lead to the discovery of new synthetic pathways and applications2.
Propriétés
IUPAC Name |
1-(4-azidophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-2-4-8(5-3-7)10-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIDYFBEXCCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403438 | |
| Record name | 1-(4-azidophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Azidophenyl)ethanone | |
CAS RN |
20062-24-2 | |
| Record name | 1-(4-azidophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-azidophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



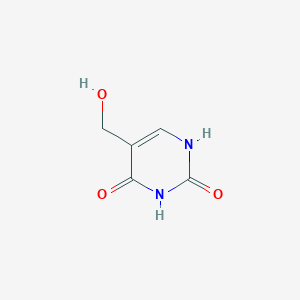
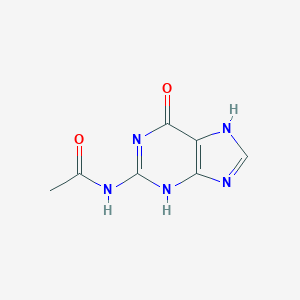


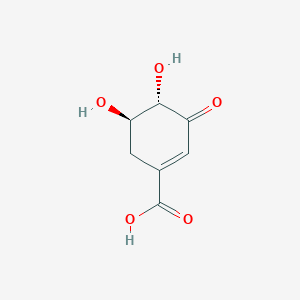
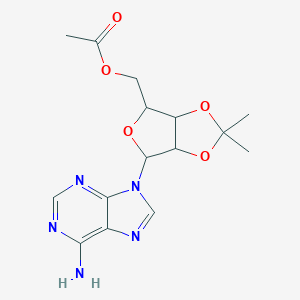
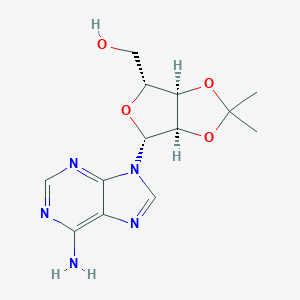
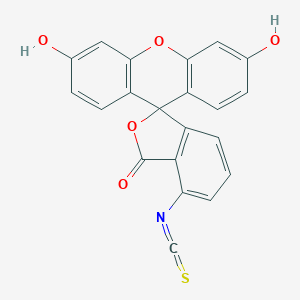
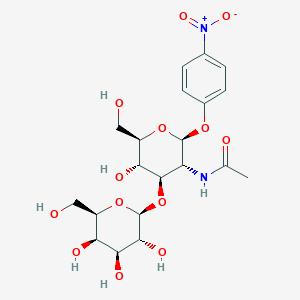
![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)
